An In-Depth Technical Guide to 5-Amino-3-fluoropyridine-2-carbonitrile
An In-Depth Technical Guide to 5-Amino-3-fluoropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-3-fluoropyridine-2-carbonitrile is a strategically functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of an amino group, a fluorine atom, and a nitrile moiety on a pyridine scaffold makes it a versatile building block for the synthesis of complex molecular architectures. The electron-withdrawing nature of the fluorine and nitrile groups, combined with the nucleophilic and coordinating properties of the amino group, provides a rich chemical handle for a variety of transformations. This guide offers a comprehensive overview of its chemical and physical properties, safety and handling protocols, synthetic considerations, and its emerging role as a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
Core Chemical and Physical Properties
5-Amino-3-fluoropyridine-2-carbonitrile is a solid organic compound at room temperature. Its core properties are summarized below, providing a foundational understanding for its use in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 573763-07-2 | [1][2] |
| Molecular Formula | C₆H₄FN₃ | [2] |
| Molecular Weight | 137.11 g/mol | [2] |
| Appearance | Solid (form may vary) | [3] |
| Melting Point | Not explicitly available | |
| Boiling Point | Not explicitly available | |
| Solubility | Expected to have low water solubility | [4] |
Safety, Handling, and Storage
As a functionalized chemical intermediate, 5-Amino-3-fluoropyridine-2-carbonitrile requires careful handling to minimize exposure and ensure laboratory safety. The following information is synthesized from available safety data sheets for this and structurally related compounds.
GHS Hazard Identification
This compound is classified with the following hazards:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is essential.
-
P260 & P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][5] Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]
-
P280: Wear protective gloves (e.g., nitrile), protective clothing, and eye/face protection (safety glasses with side shields or goggles).[1][4][5][6]
-
General Handling: Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke when using this product.[4][5] Wash hands thoroughly after handling.[4][6]
Storage Recommendations
-
Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6] Some suppliers recommend storage at 4°C, protected from light.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents and other incompatible materials.[5]
Synthesis and Chemical Reactivity
While specific, high-yield synthetic routes directly to 5-Amino-3-fluoropyridine-2-carbonitrile are not extensively detailed in publicly available literature, its structure suggests that its synthesis would involve strategic fluorination, amination, and cyanation of a pyridine core. The synthesis of related fluorinated aminopyridines often involves multi-step processes that require careful control of regioselectivity.[7][8]
Conceptual Synthetic Workflow
The synthesis of such a multi-substituted pyridine can be challenging due to the directing effects of the substituents. A plausible synthetic strategy could involve the introduction of the fluorine atom early in the sequence, followed by the installation of the nitrile and amino groups.
Caption: A conceptual workflow for the synthesis of 5-Amino-3-fluoropyridine-2-carbonitrile.
Key Chemical Transformations
The functional groups of 5-Amino-3-fluoropyridine-2-carbonitrile allow for a range of subsequent chemical reactions, making it a valuable intermediate:
-
Amino Group (NH₂): Can be acylated, alkylated, or used in coupling reactions (e.g., Buchwald-Hartwig amination) to build more complex structures. It is also a key handle for forming fused ring systems.
-
Nitrile Group (C≡N): Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used as a handle in cycloaddition reactions. The nitrile group is a known pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[9]
-
Pyridine Ring: The nitrogen atom in the ring can be quaternized or act as a ligand for metal catalysts. The ring itself can undergo further electrophilic or nucleophilic aromatic substitution, although the existing substituents will heavily influence the regiochemical outcome.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 5-Amino-3-fluoropyridine-2-carbonitrile lies in its application as a scaffold in drug design. The aminopyridine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[10][11]
Role as a Kinase Inhibitor Scaffold
Many small-molecule kinase inhibitors utilize a heterocyclic core to anchor the molecule within the ATP-binding pocket of the target kinase. The amino group of the aminopyridine scaffold can form critical hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.
Caption: The utility of the scaffold in designing targeted kinase inhibitors.
The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the pKa of the amino group, thereby fine-tuning the molecule's pharmacokinetic properties. The nitrile group provides a vector for introducing further substituents to explore selectivity pockets within the kinase active site.[9]
Broader Therapeutic Potential
Beyond oncology, aminopyridine derivatives are being investigated for a wide range of diseases.[11] For instance, related structures have been used to develop:
-
Inhibitors of cyclin-dependent kinases (CDKs) for cancer treatment.[12]
-
Disruptors of glucokinase-glucokinase regulatory protein (GK-GKRP) interaction for type II diabetes.[12]
-
Agents targeting central nervous system disorders. [8]
The unique electronic properties conferred by the fluorine and nitrile substituents make 5-Amino-3-fluoropyridine-2-carbonitrile a compelling starting point for generating novel chemical entities in these and other therapeutic areas.
Exemplar Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the utility of this building block, the following section provides a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds. While this protocol is hypothetical for the specific substrate, it is based on established methodologies for similar aminopyridine systems.
Objective: To couple an arylboronic acid to the pyridine ring of a brominated derivative of the title compound, demonstrating a key step in library synthesis. (Note: This assumes a brominated precursor is available).
Reaction: 5-Amino-6-bromo-3-fluoropyridine-2-carbonitrile + Arylboronic Acid → 5-Amino-6-aryl-3-fluoropyridine-2-carbonitrile
Materials and Reagents
-
5-Amino-6-bromo-3-fluoropyridine-2-carbonitrile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Nitrogen or Argon source (for inert atmosphere)
-
Standard glassware for reflux and workup
-
TLC plates, silica gel for chromatography
-
NMR tubes, deuterated solvent (e.g., DMSO-d₆)
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Amino-6-bromo-3-fluoropyridine-2-carbonitrile (1.0 eq) and the arylboronic acid (1.2 eq).
-
Rationale: Flame-drying the glassware removes adsorbed water, which can be detrimental to the catalytic cycle.
-
-
Reagent Addition: Add the base (K₂CO₃, 2.0 eq) and the palladium catalyst (Pd(PPh₃)₄, 0.05 eq) to the flask.
-
Rationale: The base is crucial for the transmetalation step of the catalytic cycle. The palladium catalyst is the heart of the cross-coupling reaction.
-
-
Inerting the Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Rationale: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. An inert atmosphere is critical for reaction success.
-
-
Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water) via syringe.
-
Rationale: Degassing the solvent (by sparging with an inert gas or freeze-pump-thaw cycles) removes dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC allows for qualitative monitoring of the consumption of starting material and the formation of the product.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Rationale: The aqueous workup removes the inorganic base and salts. The brine wash helps to break up any emulsions. Anhydrous sodium sulfate removes residual water from the organic solvent.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
-
Rationale: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.
-
-
Characterization: Confirm the structure and purity of the isolated product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
5-Amino-3-fluoropyridine-2-carbonitrile stands as a highly valuable and versatile building block for the modern medicinal chemist. Its trifunctional nature offers a wealth of opportunities for synthetic diversification, enabling the rapid exploration of chemical space. Its inherent structural motifs are directly relevant to the design of targeted therapies, particularly kinase inhibitors. A thorough understanding of its properties, handling requirements, and reactivity is paramount for leveraging its full potential in the ongoing quest for novel and effective pharmaceuticals.
References
-
Apollo Scientific. 5-Amino-3-fluoropyridine-2-carbonitrile.
-
Sunway Pharm Ltd. 5-AMINO-3-FLUOROPYRIDINE-2-CARBONITRILE.
-
PubChem. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
-
Pharmaffiliates. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
-
Sigma-Aldrich. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile.
-
Fisher Scientific. SAFETY DATA SHEET.
-
Apollo Scientific. 3-Amino-5-fluoropyridine-2-carbonitrile Safety Data Sheet.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
Fisher Scientific. SAFETY DATA SHEET - 2-Amino-5-fluoropyridine.
-
Achemica. 2-Amino-5-fluoropyridine-3-carbonitrile.
-
Echemi. 3-aMino-5-fluoropyridine-2-carbonitrile.
-
Pauton, M., et al. First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Supporting Information, Royal Society of Chemistry.
-
Fisher Scientific. SAFETY DATA SHEET - 2-Amino-5-chloro-3-fluoropyridine.
-
Sigma-Aldrich. 5-Bromo-3-fluoropyridine-2-carbonitrile.
-
PharmaCompass. 5-AMINO-3-(TRIFLUOROMETHYL)PYRIDINE-2-CARBONITRILE.
-
Google Patents. Preparation method of fluoropyridine compounds (CN102898358A).
-
SpectraBase. 3-AMINO-5-FLUORO-2-NITROPYRIDINE_N-OXIDE.
-
Ossila. 2-Amino-5-chloro-3-fluoropyridine.
-
ResearchGate. Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis.
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
-
BenchChem. 3-Amino-2-pyridinecarbonitrile: A Core Scaffold for Modern Drug Discovery.
-
Google Patents. Preparation method of 2-amino-3-fluoropyridine (CN105669539A).
Sources
- 1. 573763-07-2 Cas No. | 5-Amino-3-fluoropyridine-2-carbonitrile | Apollo [store.apolloscientific.co.uk]
- 2. 5-AMINO-3-FLUOROPYRIDINE-2-CARBONITRILE - CAS:573763-07-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | 573762-62-6 [sigmaaldrich.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.ch [fishersci.ch]
- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 8. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ossila.com [ossila.com]


